Tert-butyl 4,4-difluoropiperidine-1-carboxylate
CAS No.: 281652-10-6
Cat. No.: VC4512337
Molecular Formula: C10H17F2NO2
Molecular Weight: 221.248
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 281652-10-6 |
---|---|
Molecular Formula | C10H17F2NO2 |
Molecular Weight | 221.248 |
IUPAC Name | tert-butyl 4,4-difluoropiperidine-1-carboxylate |
Standard InChI | InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3 |
Standard InChI Key | HHBBBPZPEBZLII-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Tert-butyl 4,4-difluoropiperidine-1-carboxylate belongs to the piperidine carboxylate family, characterized by a six-membered nitrogen-containing ring with two fluorine atoms at the 4-position. The molecular formula is C₁₀H₁₇F₂NO₂, with a molecular weight of 221.24 g/mol . The Boc group (-OC(O)C(CH₃)₃) at the 1-position enhances steric protection of the amine, a common strategy in peptide synthesis and medicinal chemistry to improve stability and solubility .
Table 1: Key Molecular Properties
Synthesis and Purification
Purification and Characterization
Purification is commonly achieved through column chromatography or recrystallization, yielding products with ≥97% purity . Structural confirmation relies on:
-
Nuclear Magnetic Resonance (NMR): Distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine protons (δ ~3.2–4.0 ppm) .
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, with a predicted boiling point of 247.7°C and density of 1.12 g/cm³ . It is soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water, aligning with its application in organic synthesis .
Acid-Base Behavior
The pKa of the piperidine nitrogen is estimated at -4.70±0.40, indicating weak basicity under physiological conditions . This property influences its reactivity in downstream derivatization reactions.
Applications in Drug Discovery
Role in Protein Degradation
Tert-butyl 4,4-difluoropiperidine-1-carboxylate is classified as a Protein Degrader Building Block, critical for constructing proteolysis-targeting chimeras (PROTACs) . These molecules recruit E3 ubiquitin ligases to tag disease-causing proteins for degradation, a promising strategy in oncology and neurodegeneration.
Table 2: Comparative Bioactivity of Fluorinated Piperidines
Compound | Target | EC₅₀ (nM) | Source |
---|---|---|---|
AR231453 (Reference) | GPR119 | 6.7 | |
Triazolo-piperidine 3e | GPR119 | 5.2 | |
Triazolo-piperidine 5g | GPR119 | 4.8 |
Future Directions
Recent advances in click chemistry and fluorine-specific coupling reactions could streamline the synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate derivatives . Further pharmacological studies are needed to explore its potential in targeting G-protein-coupled receptors (GPCRs) and ion channels implicated in metabolic diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume